molecular formula C22H22O4 B12916422 2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan} CAS No. 61093-47-8

2,2'-(Ethane-1,1-diyl)bis{5-[1-(furan-2-yl)ethyl]furan}

Cat. No.: B12916422
CAS No.: 61093-47-8
M. Wt: 350.4 g/mol
InChI Key: OBSVYRWHTSDGED-UHFFFAOYSA-N
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Description

5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is an organic compound characterized by the presence of two furan rings connected through an ethane bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) typically involves the following steps:

    Formation of the Furan Rings: The initial step involves the synthesis of furan rings through the cyclization of appropriate precursors.

    Ethane Bridge Formation: The furan rings are then connected via an ethane bridge. This can be achieved through a coupling reaction using reagents such as ethylene dibromide under basic conditions.

    Final Assembly: The final step involves the assembly of the furan rings with the ethane bridge to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding diketones.

    Reduction: Reduction of the furan rings can lead to the formation of tetrahydrofuran derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under controlled conditions.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Introduction of halogen, nitro, or other functional groups.

Scientific Research Applications

5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) has several applications in scientific research:

    Materials Science: Used in the development of novel polymers and materials with unique electronic properties.

    Pharmaceuticals: Potential use as a building block for the synthesis of biologically active compounds.

    Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, influencing the compound’s reactivity and binding properties.

Comparison with Similar Compounds

Similar Compounds

    5,5’-(Ethane-1,2-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure but with a different ethane bridge configuration.

    5,5’-(Methane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan): Similar structure with a methane bridge instead of an ethane bridge.

Uniqueness

5,5’-(Ethane-1,1-diyl)bis(2-(1-(furan-2-yl)ethyl)furan) is unique due to its specific ethane bridge configuration, which imparts distinct electronic and steric properties compared to its analogs.

Properties

CAS No.

61093-47-8

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

2-[1-(furan-2-yl)ethyl]-5-[1-[5-[1-(furan-2-yl)ethyl]furan-2-yl]ethyl]furan

InChI

InChI=1S/C22H22O4/c1-14(17-6-4-12-23-17)19-8-10-21(25-19)16(3)22-11-9-20(26-22)15(2)18-7-5-13-24-18/h4-16H,1-3H3

InChI Key

OBSVYRWHTSDGED-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)C2=CC=C(O2)C(C)C3=CC=C(O3)C(C)C4=CC=CO4

Origin of Product

United States

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